An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Methyl-2-vinylquinoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Methyl-2-vinylquinoline
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methyl-2-vinylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this heterocyclic compound through NMR spectroscopy. The guide delves into the theoretical underpinnings of chemical shifts, the influence of substituents, and practical considerations for data acquisition and interpretation.
Introduction: The Significance of 6-Methyl-2-vinylquinoline and NMR Spectroscopy
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals.[1] Their diverse applications underscore the importance of precise structural characterization. 6-Methyl-2-vinylquinoline, a derivative of the quinoline scaffold, presents a unique spectroscopic challenge and opportunity due to the interplay of the electron-donating methyl group and the conjugated vinyl substituent.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed map of atomic connectivity and electronic distribution within a molecule.[2][3] This guide will dissect the expected ¹H and ¹³C NMR spectra of 6-methyl-2-vinylquinoline, offering insights grounded in established principles of NMR theory and data from closely related analogs.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard IUPAC numbering for the quinoline ring system is employed. The vinyl group is attached at the C2 position, and the methyl group is at the C6 position.
Caption: Molecular structure and numbering of 6-Methyl-2-vinylquinoline.
¹H NMR Chemical Shifts: An In-depth Analysis
The ¹H NMR spectrum of 6-methyl-2-vinylquinoline is characterized by distinct signals for the aromatic protons of the quinoline core, the vinyl group protons, and the methyl group protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the aromatic ring current, and the electronic effects of the methyl and vinyl substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methyl-2-vinylquinoline in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-3 | ~7.30 - 7.40 | d | J ≈ 8.5 | Coupled to H-4. |
| H-4 | ~8.00 - 8.10 | d | J ≈ 8.5 | Downfield due to proximity to nitrogen. |
| H-5 | ~7.70 - 7.80 | d | J ≈ 8.6 | Coupled to H-7 (meta-coupling may be observed). |
| H-7 | ~7.50 - 7.60 | dd | J ≈ 8.6, 2.0 | Coupled to H-5 and H-8. |
| H-8 | ~7.95 - 8.05 | d | J ≈ 2.0 | Appears as a singlet or a narrow doublet due to small meta-coupling. |
| H-α (vinyl) | ~6.80 - 7.00 | dd | J ≈ 17.0, 10.5 | Coupled to H-β (trans) and H-β (cis). |
| H-β (trans) | ~6.20 - 6.40 | dd | J ≈ 17.0, 1.5 | Coupled to H-α and H-β (cis) (geminal coupling). |
| H-β (cis) | ~5.60 - 5.80 | dd | J ≈ 10.5, 1.5 | Coupled to H-α and H-β (trans) (geminal coupling). |
| -CH₃ | ~2.50 | s | - | Singlet for the methyl group. |
Note: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum:
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Quinoline Ring Protons: The protons on the heterocyclic ring (H-3 and H-4) and the carbocyclic ring (H-5, H-7, and H-8) resonate in the aromatic region (δ 7.0-9.0 ppm). The H-4 proton is typically the most downfield of the carbocyclic protons due to its proximity to the electronegative nitrogen atom.[4] The methyl group at the C-6 position is an electron-donating group, which is expected to cause a slight upfield shift of the protons on the carbocyclic ring compared to unsubstituted quinoline.[4] For comparison, the protons of 6-methylquinoline have been reported with the following shifts in CDCl₃: H-2 (8.83 ppm), H-3 (7.33 ppm), H-4 (8.00 ppm), H-5 (7.55 ppm), H-7 (7.53 ppm), H-8 (8.03 ppm), and -CH₃ (2.52 ppm).[5] The introduction of the vinyl group at C-2 will further influence the electronic environment of the entire ring system.
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Vinyl Group Protons: The vinyl group gives rise to a characteristic AMX spin system for H-α, H-β(cis), and H-β(trans). The H-α proton, being closer to the quinoline ring, will be more deshielded than the terminal H-β protons. The large trans coupling constant (J ≈ 17 Hz) and the smaller cis coupling constant (J ≈ 10.5 Hz) are diagnostic for the vinyl group. A small geminal coupling between the two H-β protons (J ≈ 1.5 Hz) is also expected.
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Methyl Group Protons: The methyl protons at C-6 will appear as a sharp singlet at approximately 2.5 ppm, a typical region for methyl groups attached to an aromatic ring.
¹³C NMR Chemical Shifts: A Detailed Examination
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 6-methyl-2-vinylquinoline are influenced by hybridization, substitution, and electronic effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-2-vinylquinoline in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~155 - 157 | Attached to the vinyl group and nitrogen. |
| C-3 | ~121 - 123 | |
| C-4 | ~136 - 138 | |
| C-4a | ~128 - 130 | Quaternary carbon. |
| C-5 | ~126 - 128 | |
| C-6 | ~136 - 138 | Attached to the methyl group. |
| C-7 | ~130 - 132 | |
| C-8 | ~127 - 129 | |
| C-8a | ~147 - 149 | Quaternary carbon, adjacent to nitrogen. |
| C-α (vinyl) | ~135 - 137 | |
| C-β (vinyl) | ~117 - 119 | Terminal vinyl carbon. |
| -CH₃ | ~21 - 22 | Methyl carbon. |
Note: These are predicted values. Aromatic carbon signals can be in the range of 110-135 ppm, but substitution can cause significant shifts.[3]
Interpretation of the ¹³C NMR Spectrum:
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Quinoline Ring Carbons: The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum. The carbons directly bonded to the nitrogen atom (C-2 and C-8a) are significantly deshielded. The presence of the methyl group at C-6 will have a notable effect on the chemical shift of C-6 itself and will also influence the shifts of the other carbons in the carbocyclic ring. Quaternary carbons (C-4a, C-6, and C-8a) can be identified by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
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Vinyl Group Carbons: The two carbons of the vinyl group will have distinct chemical shifts. C-α, being directly attached to the electron-withdrawing quinoline ring, will be more deshielded than the terminal C-β.
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Methyl Group Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 21-22 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 6-methyl-2-vinylquinoline, a standardized experimental protocol is essential.[2]
Caption: Influence of the C6-methyl group on NMR chemical shifts.
The electron-donating methyl group at the C-6 position increases the electron density on the carbocyclic ring through inductive and hyperconjugation effects. This increased electron density leads to greater shielding of the nearby nuclei, resulting in an upfield shift (lower ppm value) of their corresponding NMR signals. Conversely, the electron-withdrawing nature of the quinoline ring system as a whole, particularly the nitrogen atom, leads to a general deshielding of the ring protons and carbons. The vinyl group at C-2, being a conjugated system, will also exert a significant electronic influence on the entire molecule.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of 6-methyl-2-vinylquinoline. By understanding the fundamental principles of NMR spectroscopy and the specific electronic effects of the methyl and vinyl substituents on the quinoline core, researchers can confidently interpret the NMR spectra of this and related compounds. The presented data, though predictive, is firmly grounded in the analysis of analogous structures and established spectroscopic principles, offering a robust framework for structural elucidation in the fields of medicinal chemistry and materials science. For definitive assignment, the use of 2D NMR techniques is highly recommended.
References
- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020, September). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.
- The Royal Society of Chemistry. (2018). Supplementary Information.
- RSC Publishing. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti.
- BenchChem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida.
- The Royal Society of Chemistry. (2014). Characterization Data of Products.
- PMC. (2019, May 28). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity.
- ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.
